

A Technical Guide to 2-Hydroxy Trimipramine: Properties, Metabolism, and Pharmacological Profile

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

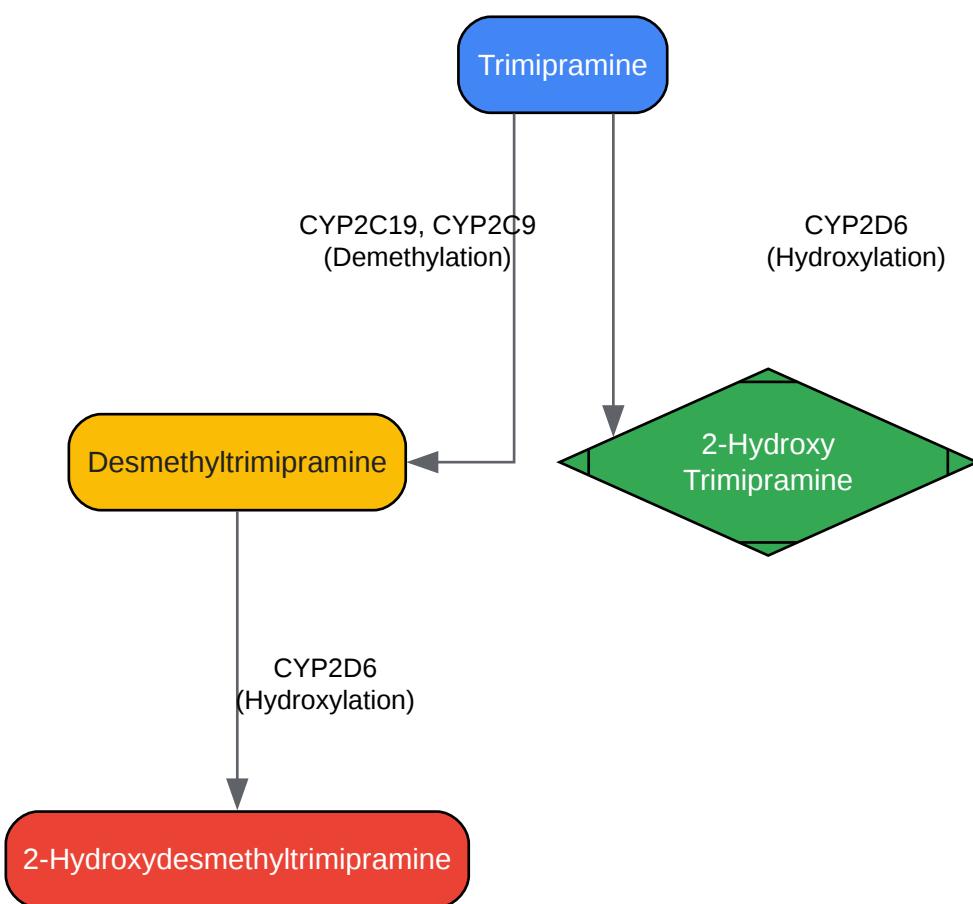
Compound Name: **2-Hydroxy Trimipramine**

Cat. No.: **B023120**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **2-Hydroxy Trimipramine**, a primary metabolite of the tricyclic antidepressant Trimipramine. This document details its chemical properties, metabolic pathway, and its interaction with key monoamine transporters, offering valuable information for researchers in pharmacology and drug development.


Core Chemical and Physical Properties

2-Hydroxy Trimipramine is the product of the hydroxylation of Trimipramine, a metabolic process that occurs in the liver. Its fundamental properties are summarized in the table below.

Property	Value	Source
Chemical Formula	C ₂₀ H ₂₆ N ₂ O	[1]
Molecular Weight	310.43 g/mol	[1]
IUPAC Name	5-(3-(dimethylamino)-2-methylpropyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-2-ol	
CAS Number	2064-15-5	

Metabolism of Trimipramine to 2-Hydroxy Trimipramine

Trimipramine undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 enzymes. The formation of **2-Hydroxy Trimipramine** is a key step in this process. Initially, Trimipramine is demethylated to desmethyltrimipramine, a pharmacologically active metabolite. Both Trimipramine and desmethyltrimipramine are then hydroxylated by the CYP2D6 enzyme to form **2-Hydroxy Trimipramine** and 2-hydroxydesmethyltrimipramine, respectively. This hydroxylation step is considered to inactivate the parent compound and its demethylated metabolite.

[Click to download full resolution via product page](#)

Metabolic pathway of Trimipramine.

Pharmacological Activity at Monoamine Transporters

The pharmacological effects of tricyclic antidepressants and their metabolites are often attributed to their interaction with monoamine transporters. The inhibitory potency of **2-Hydroxy Trimipramine** and its parent compound has been evaluated at the human serotonin (hSERT), norepinephrine (hNET), and dopamine (hDAT) transporters.

Quantitative Analysis of Transporter Inhibition

The following table summarizes the half-maximal inhibitory concentrations (IC_{50}) of **2-Hydroxy Trimipramine** compared to Trimipramine at key monoamine transporters.

Compound	hSERT (IC_{50} in μM)	hNET (IC_{50} in μM)	hDAT (IC_{50} in μM)
Trimipramine	2.1	4.9	>30
2-Hydroxy Trimipramine	>30	11.0	26.0

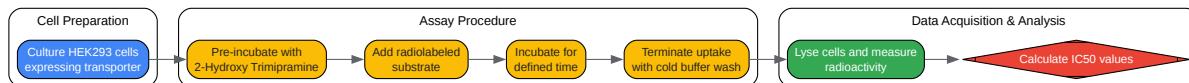
Data sourced from Haenisch et al. (2011).

These findings indicate that **2-Hydroxy Trimipramine** is a less potent inhibitor of hNET and hSERT compared to its parent compound, Trimipramine.

Experimental Protocols

The determination of the inhibitory potencies of **2-Hydroxy Trimipramine** at monoamine transporters is a critical experimental procedure. A common methodology involves *in vitro* uptake inhibition assays using human embryonic kidney (HEK293) cells that are genetically engineered to express the specific human monoamine transporter.

Monoamine Transporter Uptake Inhibition Assay

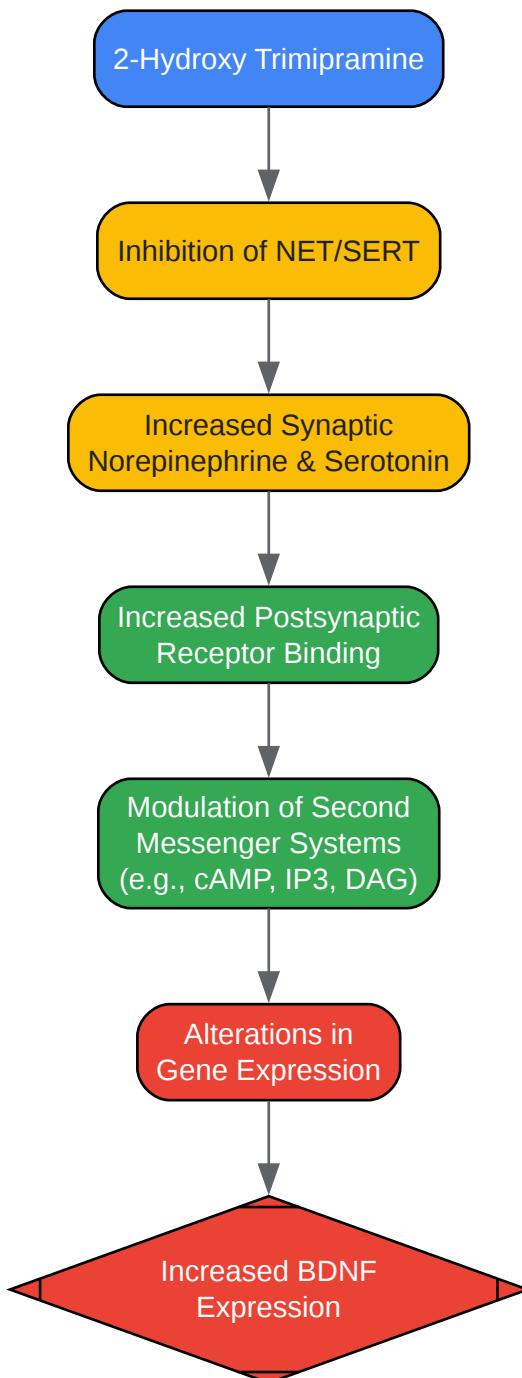

Objective: To determine the IC_{50} values of test compounds at hSERT, hNET, and hDAT.

Materials:

- HEK293 cells stably expressing either hSERT, hNET, or hDAT.
- Radiolabeled substrates (e.g., [³H]serotonin for hSERT, [³H]norepinephrine for hNET, [³H]dopamine for hDAT).
- Test compound (**2-Hydroxy Trimipramine**).
- Reference inhibitors.
- Cell culture reagents and plates.
- Scintillation counter.

Methodology:

- Cell Culture: HEK293 cells expressing the transporter of interest are cultured to confluence in appropriate multi-well plates.
- Pre-incubation: Cells are washed and pre-incubated with varying concentrations of the test compound (**2-Hydroxy Trimipramine**) or a reference inhibitor.
- Uptake Initiation: The radiolabeled substrate is added to initiate the uptake process.
- Incubation: The cells are incubated for a defined period to allow for transporter-mediated uptake of the radiolabeled substrate.
- Uptake Termination: The uptake is terminated by rapidly washing the cells with ice-cold buffer to remove the extracellular radiolabeled substrate.
- Cell Lysis and Measurement: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
- Data Analysis: The IC₅₀ values are calculated by fitting the concentration-response data to a sigmoidal dose-response curve.


[Click to download full resolution via product page](#)

Experimental workflow for transporter inhibition assay.

Downstream Signaling Pathways

The inhibition of serotonin and norepinephrine reuptake by compounds like Trimipramine and its metabolites leads to an increased concentration of these neurotransmitters in the synaptic cleft. This, in turn, modulates downstream signaling cascades. While the direct signaling pathways of **2-Hydroxy Trimipramine** are not extensively characterized, they are presumed to follow the general mechanisms of serotonin-norepinephrine reuptake inhibitors (SNRIs).

Prolonged exposure to increased synaptic serotonin and norepinephrine can lead to adaptive changes in receptor sensitivity and gene expression. A key long-term effect is the increased expression of Brain-Derived Neurotrophic Factor (BDNF), which plays a crucial role in neuronal survival and plasticity.

[Click to download full resolution via product page](#)

Postulated downstream signaling of **2-Hydroxy Trimipramine**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Hydroxy trimipramine | 2064-15-5 | FH24154 | Biosynth [biosynth.com]
- To cite this document: BenchChem. [A Technical Guide to 2-Hydroxy Trimipramine: Properties, Metabolism, and Pharmacological Profile]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b023120#chemical-formula-c20h26n2o-and-molecular-weight-of-2-hydroxy-trimipramine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com